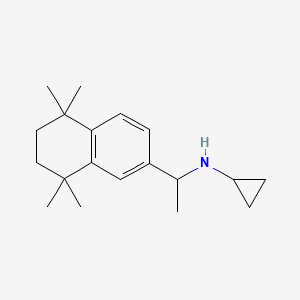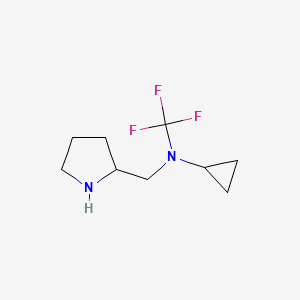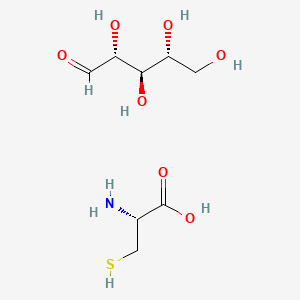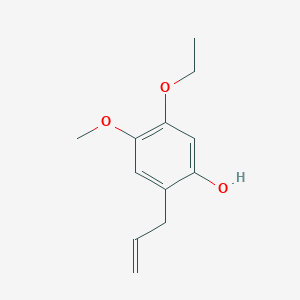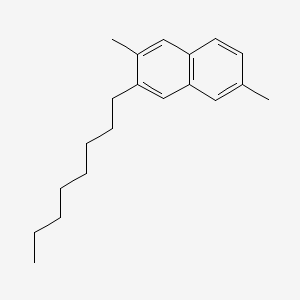![molecular formula C29H62O4Si2 B13957636 Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester CAS No. 55517-93-6](/img/structure/B13957636.png)
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester, also known as eicosanoic acid, 1,3-bis-(OTMS) propyl ester (β-glyceryl arachidate), is a derivative of eicosanoic acid. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The molecular formula of this compound is C29H62O4Si2, and it has a molecular weight of 530.9712 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester typically involves the esterification of eicosanoic acid with a glycerol derivative that has been protected with trimethylsilyl groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is not well-documented. its biological activities are likely related to its ability to interact with cellular membranes and proteins, modulating various biochemical pathways. The trimethylsilyl groups may also play a role in enhancing the compound’s stability and bioavailability .
相似化合物的比较
Similar Compounds
Eicosanoic acid, TMS: Another derivative of eicosanoic acid with trimethylsilyl groups.
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: A similar compound with trimethylsilyl groups used for protecting hydroxyl groups.
Uniqueness
Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester is unique due to its specific structure, which includes two trimethylsilyl groups. This structure provides enhanced stability and protection for hydroxyl groups, making it a valuable reagent in organic synthesis .
属性
CAS 编号 |
55517-93-6 |
|---|---|
分子式 |
C29H62O4Si2 |
分子量 |
531.0 g/mol |
IUPAC 名称 |
1,3-bis(trimethylsilyloxy)propan-2-yl icosanoate |
InChI |
InChI=1S/C29H62O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(30)33-28(26-31-34(2,3)4)27-32-35(5,6)7/h28H,8-27H2,1-7H3 |
InChI 键 |
KCRAQFLKPNSNSO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




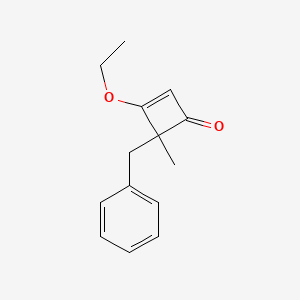
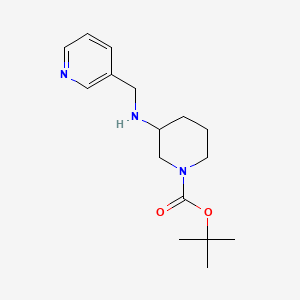
![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
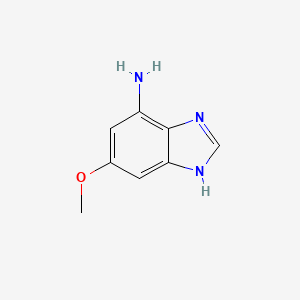

![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
